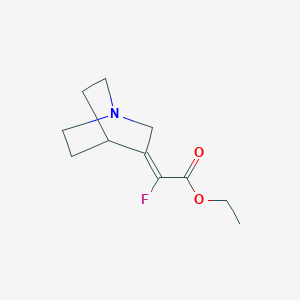
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinuclidine moiety, which is a bicyclic amine, and a fluoro-substituted ethyl acetate group. The presence of the fluorine atom and the quinuclidine structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate typically involves the reaction of quinuclidin-3-one with ethyl fluoroacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.
Comparison with Similar Compounds
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate can be compared with other similar compounds, such as:
Quinuclidin-3-ylidene derivatives: These compounds share the quinuclidine moiety but may have different substituents, leading to variations in their chemical and biological properties.
Fluoroacetate derivatives: Compounds with a fluoroacetate group can have similar reactivity but may differ in their overall structure and applications.
Ethyl acetate derivatives: These compounds have the ethyl acetate group but lack the quinuclidine moiety, resulting in different chemical behavior and uses.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
ethyl (2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C11H16FNO2/c1-2-15-11(14)10(12)9-7-13-5-3-8(9)4-6-13/h8H,2-7H2,1H3/b10-9- |
InChI Key |
FKOAAFLXEPWZPY-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CN2CCC1CC2)/F |
Canonical SMILES |
CCOC(=O)C(=C1CN2CCC1CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















